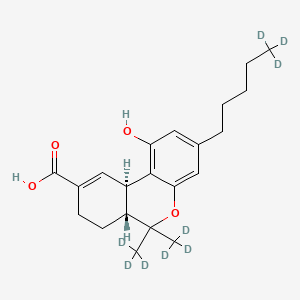

(+/-)-11-Nor-9-carboxy-delta9-thc-D9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is a metabolite of delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in forensic and clinical toxicology to detect cannabis use, as it is a major inactive metabolite excreted in urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 typically involves the oxidation of delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under acidic conditions . The reaction proceeds through the formation of 11-hydroxy-delta9-tetrahydrocannabinol, which is further oxidized to form the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using robust and scalable methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Metabolic Pathways

THC-COOH-D₃ is derived from the deuterated analog of Δ⁹-THC through:

-

Phase I Metabolism :

-

Phase II Metabolism :

Key Enzymes and Byproducts :

| Enzyme | Reaction | Product |

|---|---|---|

| CYP2C9 | Hydroxylation | 11-Hydroxy-THC-D₉ |

| UGT1A3 | Glucuronidation | THC-COOH-D₉-glucuronide |

Analytical Characterization

THC-COOH-D₉ is quantified using LC-MS/MS with optimized parameters for sensitivity and specificity :

Table 2: LC-MS/MS Parameters for THC-COOH-D₉ Detection

| Parameter | THC-COOH | THC-COOH-D₉ |

|---|---|---|

| Q1 Mass (amu) | 342.9 | 351.9 |

| Q3 Mass (amu) | 245.2/191.0 | 254.2/194.0 |

| Collision Energy (V) | -38/-42 | -38/-51 |

| Retention Time (min) | 3.53 | 3.51 |

Stability and Storage

Aplicaciones Científicas De Investigación

Forensic Toxicology

THC-COOH is widely used as a biomarker for cannabis use in forensic toxicology. Its presence in biological fluids helps in determining recent cannabis consumption, particularly in postmortem analyses.

Case Study: Postmortem Fluid Analysis

A study conducted on postmortem fluid from drug-related fatalities in Jeddah, Saudi Arabia, investigated THC-COOH concentrations. The median concentration found was 480 ng/mL (range: 80–3010 ng/mL), indicating its potential as a reliable marker for cannabis exposure when other bodily fluids are unavailable .

| Specimen Type | Median Concentration (ng/mL) |

|---|---|

| Chest Cavity Fluid | 480 |

| Blood | Varies |

| Urine | Varies |

| Bile | Varies |

Drug Testing and Monitoring

The quantification of THC-COOH is crucial in drug testing protocols, especially for monitoring cannabis use in various populations, including patients undergoing treatment for conditions like chronic pain or epilepsy.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying THC-COOH due to its sensitivity and specificity. A validated method was developed to measure THC-COOH concentrations in oral fluid samples, demonstrating linearity from 12 to 1,020 pg/mL .

| Parameter | Value |

|---|---|

| Calibration Range | 12 - 1,020 pg/mL |

| Specificity | No interfering peaks detected |

| Recovery Rate | High |

Clinical Research

Research into THC-COOH has implications for understanding the pharmacokinetics of cannabis and its metabolites. It is essential for evaluating the therapeutic potential of cannabinoids in treating various medical conditions.

Example: Cannabis and Pain Management

Studies have shown that THC-COOH can be a useful marker in clinical trials assessing the efficacy of cannabis-based treatments for chronic pain conditions. Its quantification helps correlate therapeutic outcomes with cannabinoid exposure levels .

Pharmacokinetics and Metabolism Studies

Understanding the metabolism of THC into THC-COOH is vital for developing dosing regimens and predicting drug interactions. Research indicates that THC-COOH can remain detectable in biological samples long after the psychoactive effects of THC have worn off.

Key Findings

A study highlighted that THC-COOH concentrations could persist in urine for days after cannabis use, making it a valuable target for drug testing protocols aimed at assessing long-term exposure rather than acute intoxication .

Mecanismo De Acción

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 does not exert psychoactive effects as it is an inactive metabolite. Its primary role is in the excretion of delta9-tetrahydrocannabinol from the body. The compound is formed through the oxidation of delta9-tetrahydrocannabinol to 11-hydroxy-delta9-tetrahydrocannabinol, followed by further oxidation to the carboxylic acid derivative .

Comparación Con Compuestos Similares

Similar Compounds

11-Hydroxy-delta9-tetrahydrocannabinol: An active metabolite with psychoactive effects.

Delta9-tetrahydrocannabinol: The primary psychoactive component of cannabis.

Delta8-tetrahydrocannabinol: A less potent analog of delta9-tetrahydrocannabinol.

Uniqueness

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is unique due to its role as a major inactive metabolite used in drug testing. Unlike its active counterparts, it does not contribute to the psychoactive effects of cannabis but serves as a reliable marker for cannabis consumption .

Actividad Biológica

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol, commonly referred to as THC-COOH, is the primary non-psychoactive metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive component of cannabis. THC-COOH has garnered interest in both clinical and forensic settings due to its prevalence in bodily fluids following cannabis consumption. This article reviews the biological activity of THC-COOH, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Pharmacological Properties

-

Mechanism of Action

- THC-COOH does not exhibit significant psychoactive effects like its parent compound Δ9-THC. However, it interacts with various biological systems, primarily through its role as a substrate for the P-glycoprotein (Pgp) transporter, which is crucial in drug metabolism and resistance in cancer cells . It has been shown to stimulate Pgp-dependent ATPase activity, indicating a potential role in modulating drug transport mechanisms .

-

Analgesic and Anti-inflammatory Effects

- Research indicates that THC-COOH possesses analgesic and anti-inflammatory properties. These effects are attributed to its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, enzymes involved in the inflammatory pathway . This inhibition suggests that THC-COOH could be beneficial in managing pain and inflammation without the psychoactive effects associated with Δ9-THC.

-

Anxiolytic Properties

- Unlike Δ9-THC, which can induce anxiety in some individuals, THC-COOH does not exhibit anxiolytic or anxiogenic properties. In fact, it has been observed to mitigate the anxiogenic effects of Δ9-THC, providing a potential therapeutic avenue for anxiety management without the associated side effects of psychoactive cannabinoids .

Metabolism

THC-COOH is primarily formed through the hepatic metabolism of Δ9-THC. The metabolic pathway involves several key enzymes:

- Phase I Metabolism

- Phase II Metabolism

Table 1: Summary of Key Studies on THC-COOH

Propiedades

Número CAS |

136765-52-1 |

|---|---|

Fórmula molecular |

C21H28O4 |

Peso molecular |

353.5 g/mol |

Nombre IUPAC |

1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3 |

Clave InChI |

YOVRGSHRZRJTLZ-GQALSZNTSA-N |

SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |

SMILES isomérico |

[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O |

SMILES canónico |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |

Apariencia |

A 100 µg/ml or 1 mg/ml solution in methanol |

Sinónimos |

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.